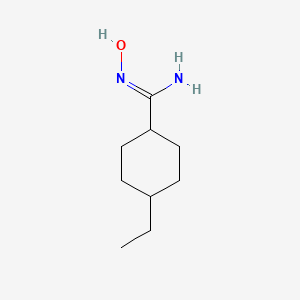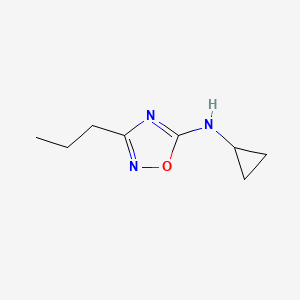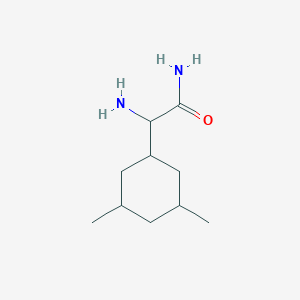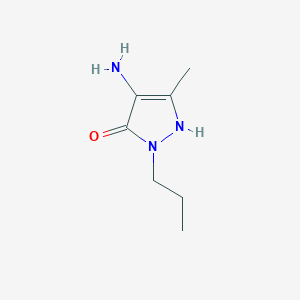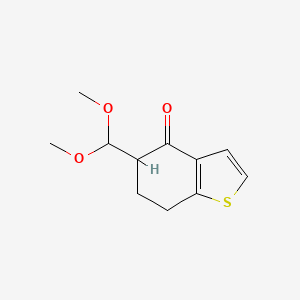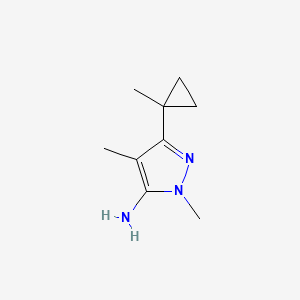![molecular formula C8H12N2O B13304603 3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)
3-[(2S)-Butan-2-yl]pyrazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S)-Butan-2-yl]pyrazin-2-ol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-Butan-2-yl]pyrazin-2-ol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrazin-2-ol with (S)-2-butanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2S)-Butan-2-yl]pyrazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Pyrazine amines.
Substitution: Halogenated or alkylated pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-[(2S)-Butan-2-yl]pyrazin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(2S)-Butan-2-yl]pyrazin-2-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: A well-known anti-tuberculosis drug.
Pyrazine-2-carboxylic acid: Another pyrazine derivative with antimicrobial properties.
2,3-Dimethylpyrazine: Used in flavor and fragrance industries.
Uniqueness
3-[(2S)-Butan-2-yl]pyrazin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its stereochemistry (S-configuration) and the presence of a hydroxyl group make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-[(2S)-butan-2-yl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6(2)7-8(11)10-5-4-9-7/h4-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
RSDKBGFQWAFAHH-LURJTMIESA-N |
SMILES isomérico |
CC[C@H](C)C1=NC=CNC1=O |
SMILES canónico |
CCC(C)C1=NC=CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
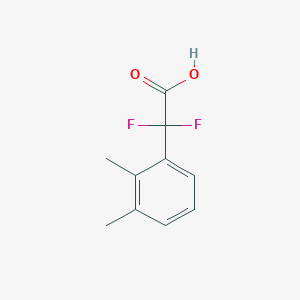
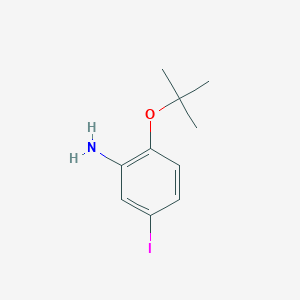
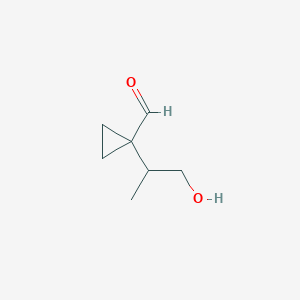
![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)
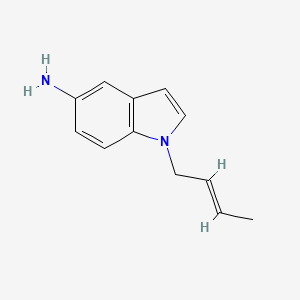
![5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)
